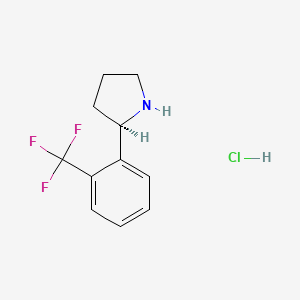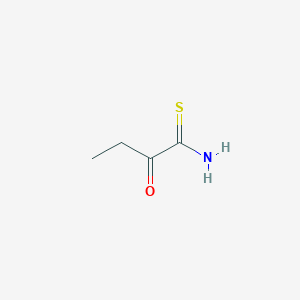
Dipropyl-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl-D-alanine is a chiral amino acid derivative with two propyl groups attached to the alpha carbon of the D-alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl-D-alanine can be synthesized through several methods, including chemical synthesis and biocatalytic processes. One common approach involves the alkylation of D-alanine with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino acid, followed by the addition of propyl halides to introduce the propyl groups.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation using genetically engineered strains of Escherichia coli. These strains are designed to overexpress enzymes such as alanine dehydrogenase and alanine racemase, which facilitate the conversion of substrates like pyruvate and propylamine into this compound under optimized fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: Dipropyl-D-alanine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Dipropyl-D-alanine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing novel antibiotics and anticancer agents.
Industry: Utilized in the production of biodegradable plastics and as a precursor for various fine chemicals
Mechanism of Action
The mechanism of action of Dipropyl-D-alanine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes like alanine racemase and alanine dehydrogenase, facilitating the conversion of other amino acids and intermediates. Additionally, its unique structure allows it to interact with molecular targets involved in metabolic pathways, influencing processes such as protein synthesis and energy production .
Comparison with Similar Compounds
D-Alanine: A simpler analog without the propyl groups.
L-Alanine: The enantiomer of D-alanine with different biological activity.
Dipropyl-L-alanine: The L-enantiomer of Dipropyl-D-alanine.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of two propyl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in applications requiring specific stereochemistry and functional group interactions .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(2R)-2-(dipropylamino)propanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
GZRZQYMPUHUFSQ-MRVPVSSYSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H](C)C(=O)O |
Canonical SMILES |
CCCN(CCC)C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13047358.png)
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)



![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)


![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)


